Linzagolix choline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

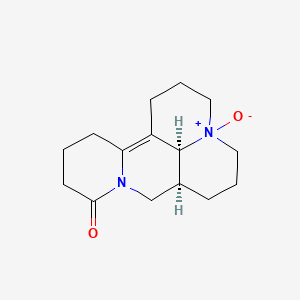

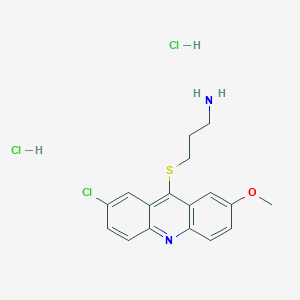

Linzagolix choline is a small-molecule, non-peptide, orally active gonadotropin-releasing hormone antagonist (GnRH antagonist).

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Interactions with Metal Ions

One significant study highlights the lack of interaction between Linzagolix and iron/calcium ions, indicating that Linzagolix is unlikely to cause clinically relevant drug-drug interactions by chelating metal ions. This was concluded based on in vitro and in vivo studies that showed no potential for insoluble precipitate formation under fasted/fed conditions and no chelate complex formation in the presence of metal ions. The plasma concentration-time profiles of Linzagolix and iron ion were similar, suggesting that Linzagolix and iron ion had no effect on each other’s absorption in vivo (Kobayashi et al., 2022).

Treatment of Endometriosis-Associated Pain

Linzagolix has been evaluated for its efficacy in reducing endometriosis-associated pain (EAP). A randomized clinical trial demonstrated that Linzagolix significantly reduced EAP and improved quality of life at doses of 75-200 mg, indicating its potential as an effective treatment option for women suffering from endometriosis (Donnez et al., 2020).

Treatment of Uterine Adenomyosis

Linzagolix also shows promise in the treatment of uterine adenomyosis. In a case report, Linzagolix significantly reduced lesion size and improved the quality of life in a patient with severe adenomyosis, who was previously nonresponsive to treatment with a selective progesterone receptor modulator, ulipristal acetate (Donnez & Donnez, 2020).

Bone Mineral Density Safety

The safety of Linzagolix on bone mineral density (BMD) was evaluated in a dose-ranging trial, which is crucial for long-term treatment considerations. The study indicated that Linzagolix is associated with a dose-dependent decrease in BMD, a vital consideration in the treatment of sex-hormone-dependent diseases (Bestel et al., 2019).

Pharmacological Characterization

Further research has been conducted on the pharmacological characterization of Linzagolix, demonstrating its potent, orally available, and selective antagonistic properties towards GnRH receptors. These studies underscore Linzagolix's potential as a novel agent for reproductive-age women suffering from sex hormone-dependent diseases (Tezuka et al., 2022).

Eigenschaften

CAS-Nummer |

1321816-57-2 |

|---|---|

Produktname |

Linzagolix choline |

Molekularformel |

C27H28F3N3O8S |

Molekulargewicht |

611.58 |

IUPAC-Name |

3-[5-[(2,3-difluoro-6-methoxyphenyl)methoxy]-2-fluoro-4-methoxyphenyl]-2,4-dioxo-1H-thieno[3,4-d]pyrimidine-5-carboxylate;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C22H15F3N2O7S.C5H14NO/c1-32-14-4-3-10(23)18(25)9(14)7-34-16-6-13(11(24)5-15(16)33-2)27-20(28)17-12(26-22(27)31)8-35-19(17)21(29)30;1-6(2,3)4-5-7/h3-6,8H,7H2,1-2H3,(H,26,31)(H,29,30);7H,4-5H2,1-3H3/q;+1/p-1 |

InChI-Schlüssel |

IAIVRTFCYOGNBW-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCO.COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)[O-])F)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Linzagolix choline; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608500.png)

![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine](/img/structure/B608501.png)

![5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B608506.png)

![2-[(2,2-Dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid](/img/structure/B608514.png)